molecular formula C22H20O3 B14535740 Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol CAS No. 62064-52-2

Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol

Cat. No.: B14535740
CAS No.: 62064-52-2
M. Wt: 332.4 g/mol
InChI Key: CUCCPLLFMYWAPA-UHFFFAOYSA-N
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Description

Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol is a compound that combines the properties of acetic acid and 7,12-dimethylbenzo[a]anthracen-11-ol. The latter is a derivative of 7,12-dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon known for its use in cancer research due to its carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-dimethylbenzo[a]anthracen-11-ol typically involves the alkylation of benzo[a]anthracene followed by oxidation. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the general principles of organic synthesis, such as batch processing and the use of catalytic agents, would apply .

Chemical Reactions Analysis

Types of Reactions

7,12-dimethylbenzo[a]anthracen-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield a variety of functionalized aromatic compounds .

Scientific Research Applications

7,12-dimethylbenzo[a]anthracen-11-ol is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular DNA. It forms adducts with DNA, leading to mutations and the initiation of carcinogenesis. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,12-dimethylbenzo[a]anthracen-11-ol is unique due to its specific structural modifications, which influence its reactivity and biological effects. The presence of the hydroxyl group at the 11th position enhances its ability to form DNA adducts, making it a potent carcinogen and a valuable tool in cancer research .

Properties

CAS No.

62064-52-2

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol

InChI

InChI=1S/C20H16O.C2H4O2/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19;1-2(3)4/h3-11,21H,1-2H3;1H3,(H,3,4)

InChI Key

CUCCPLLFMYWAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C=CC4=CC=CC=C43)C)O.CC(=O)O

Origin of Product

United States

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